N-(quinolin-6-yl)acetamide

Catalog No.
S702893
CAS No.
22433-76-7
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(quinolin-6-yl)acetamide

CAS Number

22433-76-7

Product Name

N-(quinolin-6-yl)acetamide

IUPAC Name

N-quinolin-6-ylacetamide

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)

InChI Key

GJEUIVYGSBNNKW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2

Further Research

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  • Patent search: Searching patent databases for patents mentioning N-(quinolin-6-yl)acetamide, which might provide insights into its potential uses and functionalities.
  • Contacting research institutions or companies: Reaching out to research institutions or companies working on related fields, such as medicinal chemistry or drug discovery, to inquire about their knowledge of N-(quinolin-6-yl)acetamide and its potential applications.

N-(quinolin-6-yl)acetamide is a chemical compound characterized by the presence of a quinoline moiety attached to an acetamide functional group. Its molecular formula is C11H10N2OC_{11}H_{10}N_{2}O, and it has a molecular weight of approximately 202.21 g/mol. The compound is notable for its structural features, which include a nitrogen atom in the quinoline ring and an amide bond, contributing to its diverse chemical properties and biological activities.

  • Safety information on N-(quinolin-6-yl)acetamide, including flammability, reactivity, and toxicity, is not available in publicly accessible scientific sources.

  • Oxidation: This compound can be oxidized to form derivatives such as quinoline-2,4-dione.
  • Reduction: Reduction reactions can convert N-(quinolin-6-yl)acetamide into hydroquinoline derivatives.
  • Substitution: It can participate in nucleophilic substitution reactions, leading to various substituted quinoline derivatives.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The reaction conditions typically involve basic environments for substitution reactions, where nucleophiles such as amines can react with the compound.

N-(quinolin-6-yl)acetamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes involved in disease processes. For instance, some derivatives of quinoline compounds have shown promise in targeting phosphatidylinositol 3-kinase pathways, which are crucial in cancer progression .

Additionally, research indicates that this compound may interact with DNA and RNA, leading to potential applications in cancer therapeutics due to its ability to intercalate between base pairs.

The synthesis of N-(quinolin-6-yl)acetamide can be achieved through various methods:

  • Aminocarbonylation: This method involves the reaction of 6-iodoquinoline with amines under palladium catalysis, allowing for selective formation of the desired acetamide .
  • Reflux Method: A common approach involves refluxing 2-methyl-4-oxoquinoline with acetic anhydride to yield N-(quinolin-6-yl)acetamide. This method often requires purification through recrystallization to achieve high purity.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to optimize reaction conditions and improve yield and purity.

N-(quinolin-6-yl)acetamide has several applications across various fields:

  • Pharmaceuticals: It is being investigated as a potential drug candidate due to its biological activities, particularly in relation to anti-inflammatory and anticancer properties.
  • Chemical Research: The compound serves as a building block in the synthesis of more complex quinoline derivatives used in medicinal chemistry.

Studies have demonstrated that N-(quinolin-6-yl)acetamide interacts with various biological targets:

  • Enzyme Inhibition: Research indicates that certain derivatives of this compound can inhibit phosphatidylinositol 3-kinase, which is implicated in many cancers and inflammatory diseases .
  • DNA Binding: The ability of this compound to intercalate with DNA suggests potential applications in gene therapy or as an anticancer agent by disrupting normal cellular processes.

Several compounds share structural similarities with N-(quinolin-6-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
QuinolineBasic quinoline structure without acetamide groupLacks the acetamide functionality
HydroquinolineReduced form of quinolineDifferent biological activities due to reduced structure
N-(4-aminoquinolin-6-yl)acetamideContains an amino group at position 4Enhanced solubility and potential bioactivity
2-Chloro-N-(quinolin-6-yl)acetamideChlorine substituent on the benzene ringAltered reactivity compared to the parent compound

Uniqueness

N-(quinolin-6-yl)acetamide stands out due to its specific acetamide functional group, which not only influences its chemical reactivity but also enhances its biological activity compared to other quinoline derivatives. This distinct feature allows it to interact differently with biological targets, making it a subject of interest for further research in drug development.

N-(Quinolin-6-yl)acetamide was first cataloged in chemical databases in the early 21st century, with PubChem entries dating to 2005. Early synthetic routes focused on functionalizing 6-aminoquinoline precursors through acetylation reactions. For example, acetylation of 6-amino-2-methylquinolin-4-ol using acetic anhydride in tetrahydrofuran (THF) at ambient temperatures became a foundational method. The compound gained prominence as a versatile intermediate in heterocyclic chemistry, particularly for synthesizing antimicrobial and antitumor agents.

Significance in Quinoline-Based Organic Chemistry

Quinoline derivatives are pivotal in drug development due to their bioisosteric properties and ability to interact with biological targets. N-(Quinolin-6-yl)acetamide exemplifies this role, serving as a scaffold for:

  • Antimicrobial agents: Structural modifications at the acetamide group enhance activity against resistant bacterial strains.
  • Kinase inhibitors: The quinoline core facilitates interactions with ATP-binding pockets in proteins, as seen in FDA-approved drugs like cabozantinib and lenvatinib.
  • Antiviral compounds: Recent studies highlight its derivatives as inhibitors of enterovirus D68 by targeting viral capsid proteins.

Chemical Classification and Nomenclature

Systematic Name: N-(quinolin-6-yl)acetamide
CAS Registry Number: 22433-76-7
Molecular Weight: 186.21 g/mol
Structural Features:

  • Bicyclic quinoline system (benzene fused to pyridine)
  • Acetamide substituent at the 6-position of the quinoline ring
  • Planar conformation with delocalized π-electrons across the heteroaromatic system

Table 1: Key Physicochemical Properties

PropertyValue
Boiling Point430.9°C (estimated)
Melting Point115–119°C (analogous compounds)
SolubilityModerate in polar aprotic solvents

Overview of Research Developments

Recent advances focus on:

  • Synthetic methodologies: Palladium-catalyzed aminocarbonylation for introducing glyoxylamide groups.
  • Structural diversification: Conrad–Limpach cyclocondensation to generate 4-hydroxyquinoline derivatives.
  • Mechanistic studies: Interactions with viral VP1 proteins and DNA intercalation mechanisms.

Molecular Configuration and Stereochemistry

N-(quinolin-6-yl)acetamide exhibits a well-defined molecular architecture characterized by a quinoline ring system substituted with an acetamide functional group at the 6-position [1] [2]. The compound demonstrates achiral stereochemistry with no defined stereocenters, resulting in zero enantiomeric pairs and no optical activity [3]. The molecular configuration adopts a Cs symmetry at the ground state, with the quinoline ring maintaining its characteristic planar geometry [29].

The stereochemical analysis reveals that the compound contains zero E/Z centers and maintains a completely achiral molecular framework [3]. The absence of asymmetric carbon centers eliminates the possibility of configurational isomerism, making the compound optically inactive under standard analytical conditions [3]. The planar quinoline ring system with the acetamide substituent creates a stable molecular configuration that exhibits consistent geometric parameters across different computational and experimental studies [21] [29].

Constitutional Parameters and Molecular Weight

The constitutional parameters of N-(quinolin-6-yl)acetamide are precisely defined through its molecular formula C₁₁H₁₀N₂O, corresponding to a molecular weight of 186.21 grams per mole [1] [2] [27]. The compound is registered under Chemical Abstracts Service number 22433-76-7 and maintains PubChem CID 31176 for database identification purposes [1] [2] [6].

ParameterValueSource
Molecular FormulaC₁₁H₁₀N₂O [1] [2] [3]
Molecular Weight (g/mol)186.21 [1] [2] [27]
CAS Number22433-76-7 [1] [2] [6]
PubChem CID31176 [1]
InChI KeyGJEUIVYGSBNNKW-UHFFFAOYSA-N [2] [6]
SMILESCC(=O)NC1=CC2=CC=CN=C2C=C1 [6]
Exact Mass186.07931 [6]

The International Chemical Identifier Key GJEUIVYGSBNNKW-UHFFFAOYSA-N provides a unique computational representation of the molecular structure [2] [6]. The Simplified Molecular Input Line Entry System notation CC(=O)NC1=CC2=CC=CN=C2C=C1 accurately describes the connectivity pattern of atoms within the molecule [6]. The exact mass measurement of 186.07931 atomic mass units confirms the precise molecular composition when analyzed through high-resolution mass spectrometry techniques [6].

Crystallographic Analysis

Crystallographic studies of quinoline-related compounds provide valuable insights into the structural characteristics of N-(quinolin-6-yl)acetamide [9]. Analysis of the closely related N-(quinolin-6-yl)hydroxylamine reveals crystallization patterns with four independent molecules in the asymmetric unit, suggesting similar packing behaviors may occur in the acetamide derivative [9]. The crystal structure demonstrates triclinic crystal system with P1̄ space group, indicating potential crystallographic similarities for the acetamide compound [9].

XLogP3

1.6

LogP

1.55 (LogP)

Other CAS

22433-76-7

Wikipedia

Acetamide, N-6-quinolyl-

Dates

Last modified: 08-15-2023

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